Cas no 439087-18-0 (Elobixibat)

Elobixibat Chemical and Physical Properties
Names and Identifiers
-
- Elobixibat
- 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ<sup>6</sup>,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
- AZD7806
- A3309
- 865UEK4EJC
- Goofice
- (R)-(2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetamido)-2-phenylacetyl)glycine
- AZD 7806
- Elobixibat [USAN:INN]
- AJG533
- Elobixibat (USAN/INN)
- A 3309
- GTPL9996
- BDBM77088
- DB12486
- SB17412
- Glycine, (2R)-N-(2-((3,3-dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl)oxy)acetyl)-2-phe
-
- Inchi: 1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
- InChI Key: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
- SMILES: S1(C2=C([H])C(=C(C([H])=C2N(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C1([H])[H])SC([H])([H])[H])OC([H])([H])C(N([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(=O)=O
Computed Properties
- Exact Mass: 695.26989313 g/mol
- Monoisotopic Mass: 695.26989313 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 48
- Rotatable Bond Count: 16
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 176
- Molecular Weight: 695.9
Elobixibat Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Elobixibat Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00DDX2-10mg |
Elobixibat |
439087-18-0 | 99% | 10mg |
$1467.00 | 2024-05-02 | |
TRC | E505200-50mg |
Elobixibat |
439087-18-0 | 50mg |
$ 25000.00 | 2023-09-07 | ||
Ambeed | A129995-10mg |
(R)-2-(2-(2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetamido)-2-phenylacetamido)acetic acid |
439087-18-0 | 98% | 10mg |
$1250.0 | 2025-02-22 | |
MedChemExpress | HY-15790-5mg |
Elobixibat |
439087-18-0 | 99.88% | 5mg |
¥7900 | 2024-05-25 | |
TRC | E505200-10mg |
Elobixibat |
439087-18-0 | 10mg |
$12112.00 | 2023-05-18 | ||
TRC | E505200-150mg |
Elobixibat |
439087-18-0 | 150mg |
$18317.00 | 2023-05-18 | ||
MedChemExpress | HY-15790-1mg |
Elobixibat |
439087-18-0 | 99.88% | 1mg |
¥3160 | 2024-05-25 | |
MedChemExpress | HY-15790-10mg |
Elobixibat |
439087-18-0 | 99.88% | 10mg |
¥12500 | 2023-08-31 | |
TRC | E505200-.5mg |
Elobixibat |
439087-18-0 | 5mg |
$454.00 | 2023-05-18 | ||
TRC | E505200-0.5mg |
Elobixibat |
439087-18-0 | 0.5mg |
$ 375.00 | 2022-06-05 |
Elobixibat Related Literature
-
Qiunan Zhu,Ryusuke Iwai,Takehiro Okaguchi,Yoshiyuki Shirasaka,Ikumi Tamai Food Funct. 2023 14 4836
-
Na-Yeon Kim,Kyung-Ah Kim,Hee-Jong Yang,Su-Ji Jeong,Anna Han,Youn-Soo Cha Food Funct. 2023 14 7615
Additional information on Elobixibat
Recent Advances in Elobixibat (439087-18-0) Research: A Comprehensive Review
Elobixibat (chemical name: 439087-18-0) is a selective ileal bile acid transporter (IBAT) inhibitor that has garnered significant attention in the field of chemical biology and pharmaceuticals. This compound is primarily investigated for its therapeutic potential in treating chronic idiopathic constipation (CIC) and other gastrointestinal disorders. Recent studies have expanded our understanding of its mechanism of action, pharmacokinetics, and clinical efficacy, making it a promising candidate for further development.
One of the key findings in recent research is the role of Elobixibat in modulating bile acid homeostasis. By inhibiting IBAT, Elobixibat reduces the reabsorption of bile acids in the ileum, thereby increasing their concentration in the colon. This mechanism not only enhances colonic motility but also promotes water secretion, which alleviates constipation. A 2023 study published in the *Journal of Pharmacology and Experimental Therapeutics* demonstrated that Elobixibat significantly improved stool frequency and consistency in patients with CIC, with minimal adverse effects.
In addition to its primary indication, Elobixibat has shown potential in addressing other metabolic disorders. For instance, a preclinical study published in *Gastroenterology* in 2024 explored its effects on non-alcoholic fatty liver disease (NAFLD). The study revealed that Elobixibat reduced hepatic lipid accumulation and improved insulin sensitivity in animal models, suggesting a possible secondary application for this compound. However, further clinical trials are needed to validate these findings in human subjects.
Pharmacokinetic studies have also provided valuable insights into the drug's profile. Elobixibat exhibits low systemic absorption, which minimizes the risk of systemic side effects. Its localized action in the gastrointestinal tract makes it a favorable option for long-term use. A recent meta-analysis published in *Clinical Pharmacokinetics* highlighted the drug's consistent performance across different patient populations, further supporting its safety and efficacy.
Despite its promising attributes, challenges remain in the widespread adoption of Elobixibat. For example, some patients report mild gastrointestinal side effects, such as abdominal pain and diarrhea, which may limit its use in sensitive populations. Ongoing research aims to optimize dosing regimens and identify patient subgroups that would benefit the most from this therapy. A 2024 review in *Expert Opinion on Drug Safety* emphasized the need for personalized medicine approaches to maximize the drug's therapeutic potential.
In conclusion, Elobixibat (439087-18-0) represents a significant advancement in the treatment of chronic idiopathic constipation and potentially other metabolic disorders. Its unique mechanism of action, favorable pharmacokinetics, and growing body of clinical evidence position it as a valuable tool in the pharmaceutical arsenal. Future research should focus on expanding its applications, refining dosing strategies, and addressing any remaining safety concerns to fully realize its potential.
439087-18-0 (Elobixibat) Related Products
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
